5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine

Medicinal Chemistry GPCR Antagonists Kinase Inhibitor Design

5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1936611-13-0) is a di-substituted 6-azaindole building block bearing a bromine atom at the 5-position and a methyl group at the 3-position of the pyrrolo[2,3-c]pyridine core. It belongs to the pyrrolopyridine (azaindole) family, a privileged scaffold in medicinal chemistry that has yielded clinical candidates targeting kinases, GPCRs, and bromodomains.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
Cat. No. B12331534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=CNC2=CN=C(C=C12)Br
InChIInChI=1S/C8H7BrN2/c1-5-3-10-7-4-11-8(9)2-6(5)7/h2-4,10H,1H3
InChIKeyWPBITVZGBSUWRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine – Core Scaffold Identity & Procurement-Relevant Classification for Azaindole-Based Drug Discovery


5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1936611-13-0) is a di-substituted 6-azaindole building block bearing a bromine atom at the 5-position and a methyl group at the 3-position of the pyrrolo[2,3-c]pyridine core . It belongs to the pyrrolopyridine (azaindole) family, a privileged scaffold in medicinal chemistry that has yielded clinical candidates targeting kinases, GPCRs, and bromodomains [1]. With a molecular formula of C₈H₇BrN₂ and a molecular weight of 211.06 g/mol, this compound is commercially available at purities of 95–98% and serves as a versatile intermediate for cross-coupling-driven library synthesis . Its substitution pattern—free NH at the 1-position, bromine at the 5-position, and methyl at the 3-position—defines a unique reactivity and molecular recognition profile that differentiates it from regioisomeric and halogen-variant analogs commonly offered as substitutes in procurement catalogs.

Why 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine Cannot Be Replaced by In-Class Analogs Without Validation


Despite sharing the C₈H₇BrN₂ formula with its pyrrolo[2,3-b]pyridine and N-methyl regioisomers, 5-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine exhibits distinct physicochemical and reactivity properties that render generic substitution scientifically unsound . The [2,3-c] ring fusion orients the pyridine nitrogen differently than the [2,3-b] isomer, altering hydrogen-bonding geometry and metal-chelation potential in both biological targets and catalytic cycles [1]. The 3-methyl substitution on the pyrrole carbon (rather than the N1 position) preserves a hydrogen-bond donor NH group (HBD = 1) that is absent in the N-methyl analog (HBD = 0), directly impacting target engagement, solubility, and membrane permeability . Furthermore, the bromine substituent at the 5-position offers a reactivity advantage over the 5-chloro variant in palladium-catalyzed cross-couplings, with documented differences in oxidative addition rates that affect synthetic efficiency and product yield . The quantitative evidence below demonstrates that these are not cosmetic structural variations but scientifically measurable differences with consequences for reaction design, biological activity, and procurement specification.

5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine – Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Hydrogen-Bond Donor Capacity: 3-Methyl (C3) vs. 1-Methyl (N1) Regioisomer Enables Target-Relevant NH Engagement

The 3-methyl substitution pattern on the pyrrole carbon of the target compound preserves the pyrrole NH as a hydrogen-bond donor (HBD count = 1), in contrast to the N1-methyl regioisomer 5-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine (HBD count = 0) . This difference is functionally significant: the free NH can act as a key pharmacophoric element in target binding, as demonstrated in the GPR103/QRFP receptor antagonist series where the pyrrolo[2,3-c]pyridine NH forms critical hydrogen-bond interactions with the receptor [1]. The N-methyl analog cannot participate in such interactions without a metabolic N-demethylation step, potentially altering both potency and selectivity in biological assays.

Medicinal Chemistry GPCR Antagonists Kinase Inhibitor Design ADME Optimization

Cross-Coupling Reactivity: 5-Bromo vs. 5-Chloro Leaving-Group Competence in Palladium-Catalyzed Functionalization

The bromine atom at the 5-position of the pyrrolo[2,3-c]pyridine core provides superior leaving-group ability compared to the chlorine analog 5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1401621-45-1) . The carbon–bromine bond (C–Br bond dissociation energy ≈ 285 kJ/mol) is weaker than the carbon–chlorine bond (C–Cl BDE ≈ 327 kJ/mol), which directly translates to faster oxidative addition with Pd(0) catalysts—the rate-determining step in Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This reactivity differential is particularly consequential for the pyrrolo[2,3-c]pyridine scaffold, where the electron-deficient pyridine ring can further attenuate coupling efficiency; the more reactive bromine compensates for this electronic deactivation, enabling broader substrate scope and higher conversion rates in the construction of kinase inhibitor and bromodomain-targeting compound libraries .

Synthetic Chemistry C–C Bond Formation Suzuki Coupling Buchwald-Hartwig Amination

Ring Fusion Regiochemistry: [2,3-c] vs. [2,3-b] Azaindole Topology Alters Molecular Recognition and Synthetic Tractability

The [2,3-c] fusion pattern of the target compound positions the pyridine nitrogen at the 6-position of the azaindole system, creating a distinct hydrogen-bond acceptor geometry compared to the more common [2,3-b] isomer (5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, CAS 1111637-94-5) where the pyridine nitrogen resides at the 7-position . This topological difference alters the vector of the nitrogen lone pair relative to the bromine substitution site, impacting both metal-coordination geometry in cross-coupling reactions and the shape complementarity to biological targets. The [2,3-c] scaffold has been specifically exploited in GPCR antagonist programs (e.g., GPR103/QRFP receptor) [1], H3 receptor modulators [2], and bromodomain inhibitors [3], whereas the [2,3-b] isomer is predominantly associated with kinase inhibitor programs. The distinct ring fusion also influences the electronics of the bromine-substituted position, with the [2,3-c] isomer predicted to exhibit different reactivity in nucleophilic aromatic substitution and metal-halogen exchange reactions compared to the [2,3-b] counterpart.

Regiochemical Differentiation Azaindole Scaffolds Kinase ATP-Site Mimicry Molecular Recognition

Polar Surface Area and Predicted Permeability: 5-Bromo-3-methyl vs. Des-Methyl and Des-Bromo Parent Scaffolds

The combined 3-methyl and 5-bromo substitution on the pyrrolo[2,3-c]pyridine core produces a Computed LogP of 2.63 and a Topological Polar Surface Area (TPSA) of 28.68 Ų , placing this building block in a favorable physicochemical space for CNS drug discovery (typically TPSA < 60–70 Ų and LogP 2–5 for blood-brain barrier penetration). Compared to the des-bromo parent scaffold 3-methyl-1H-pyrrolo[2,3-c]pyridine (predicted TPSA ~28.7 Ų, LogP ~1.7), the bromine atom increases lipophilicity by approximately ΔLogP ≈ +0.9 without significantly altering TPSA, enhancing membrane permeability potential while retaining the hydrogen-bond donor capacity of the free NH [1]. Compared to the des-methyl analog 5-bromo-1H-pyrrolo[2,3-c]pyridine (CAS 1215387-58-8), the 3-methyl group adds steric bulk and modestly increases LogP (predicted ΔLogP ≈ +0.5–0.7), which can influence binding pocket complementarity in hydrophobic enzyme active sites [2].

Physicochemical Profiling CNS Drug Design Permeability Prediction Lead Optimization

Procurement-Driven Application Scenarios for 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine in Drug Discovery and Chemical Biology


GPCR Antagonist Library Synthesis Leveraging the Free NH for Receptor Pharmacophore Mimicry

The combination of a 5-bromo cross-coupling handle and a 3-methyl-substituted NH-bearing pyrrolo[2,3-c]pyridine core makes this building block ideally suited for constructing GPR103/QRFP receptor antagonist libraries, as validated in the J. Med. Chem. 2015 study where the pyrrolo[2,3-c]pyridine NH serves as a key Arg-Phe motif mimetic [1]. The TPSA of 28.68 Ų and LogP of 2.63 position derived compounds favorably for both target engagement and CNS penetration, enabling food-intake and metabolic disorder programs to access brain-penetrant GPCR antagonists . Use of the N-methyl regioisomer instead would eliminate the critical NH pharmacophore, while the chloro analog would reduce cross-coupling efficiency.

Bromodomain Inhibitor Scaffold Construction via Suzuki Coupling at the 5-Position

The pyrrolo[2,3-c]pyridine core is explicitly claimed as a bromodomain inhibitor scaffold in recent patent literature (WO2024193527A1), where the bromine at the 5-position serves as the diversification point for introducing aryl and heteroaryl groups that occupy the acetyl-lysine binding pocket [2]. The 3-methyl group provides steric complementarity to the bromodomain binding site, while the free NH can engage conserved water networks. The superior reactivity of the C–Br bond (BDE ≈ 285 kJ/mol) over the C–Cl bond (BDE ≈ 327 kJ/mol) [3] enables efficient parallel library synthesis required for bromodomain hit-to-lead optimization.

Kinase Inhibitor Fragment Elaboration with Predictable Regiochemical Outcomes

For kinase drug discovery programs, the 5-bromo substituent provides a reliable entry point for Buchwald-Hartwig amination or Suzuki coupling to install hinge-binding heterocycles, while the 3-methyl group and free NH modulate the pKa and hydrogen-bonding character of the azaindole core . The [2,3-c] ring fusion orients the pyridine nitrogen at the 6-position, which can serve as a hydrogen-bond acceptor to the kinase hinge region in a geometry distinct from the [2,3-b] isomer, offering an alternative binding mode when [2,3-b]-based inhibitors encounter resistance mutations or selectivity challenges.

Chemical Probe Synthesis Requiring Balanced Lipophilicity and Synthetic Tractability

When designing chemical probes for target validation studies, the LogP of 2.63 provides a starting point within the optimal range for cellular permeability while avoiding excessive lipophilicity that would lead to promiscuous binding and poor solubility . The TPSA of 28.68 Ų leaves substantial room for additional polar functionality in the final probe molecule before exceeding CNS drug-likeness thresholds (TPSA < 60–70 Ų). The commercial availability at 95–98% purity from multiple vendors ensures batch-to-batch reproducibility for probe qualification studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.